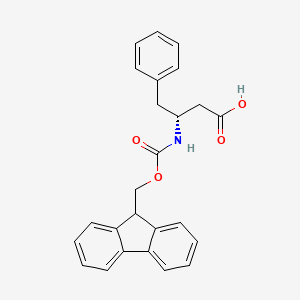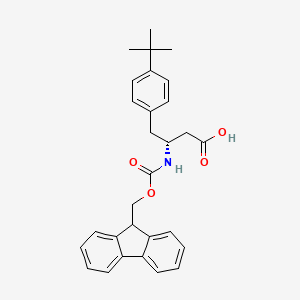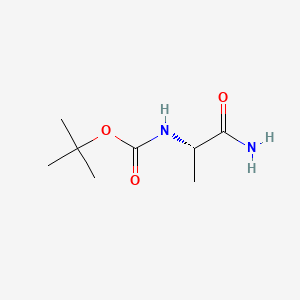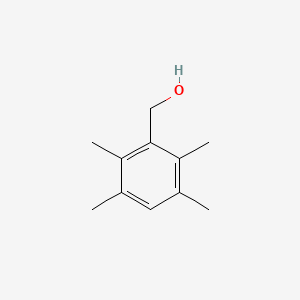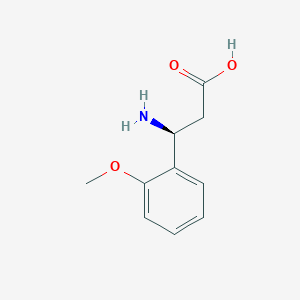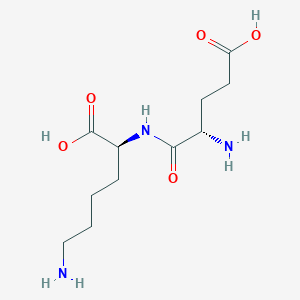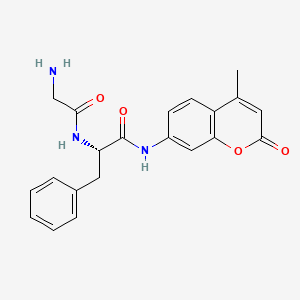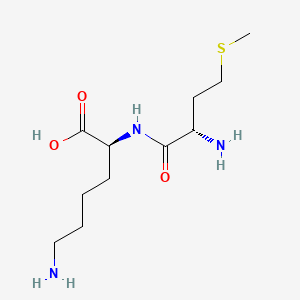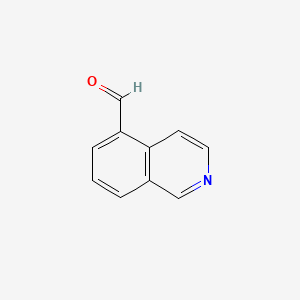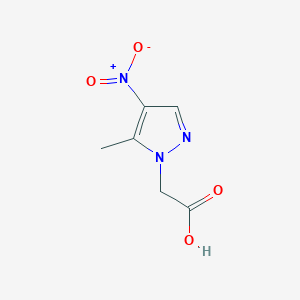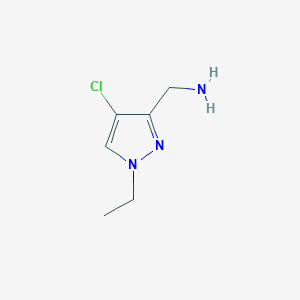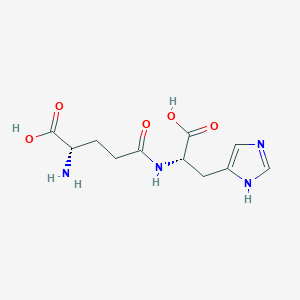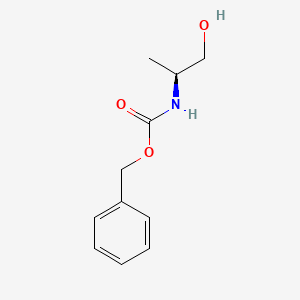
Cbz-L-alaninol
概要
説明
Cbz-L-alaninol is a white to off-white powder . It is used as an important organic intermediate, particularly in the synthesis of pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
Cbz-L-alaninol can be synthesized from (S)-1-methoxy-2-propylamine via the hydrochloride of (S)-2-amino-1-propanol and subsequent work-up . The process involves the reduction of the corresponding esters of the amino acid L-alanine to (S)-2-amino-1-propanol .
Molecular Structure Analysis
The molecular formula of Cbz-L-alaninol is C11H15NO3 . It contains a total of 30 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Chemical Reactions Analysis
Cbz-L-alaninol is used in organic synthesis for the introduction of the benzyloxycarbonyl (formerly called carboxybenzyl) protecting group for amines . The protecting group is abbreviated Cbz or Z .
Physical And Chemical Properties Analysis
Cbz-L-alaninol has a melting point of 81-84 °C (lit.) . It is soluble in ethanol . Its molecular weight is 209.24 .
科学的研究の応用
Organic Synthesis
Cbz-L-alaninol is used as an important organic intermediate . It is an important raw material and intermediate used in organic Synthesis .
Pharmaceuticals
Cbz-L-alaninol is used in the pharmaceutical industry . It serves as a raw material and intermediate in the production of various pharmaceuticals .
Agrochemicals
Cbz-L-alaninol is also used in the production of agrochemicals . It serves as a raw material and intermediate in this field .
Dyestuff
In the dyestuff industry, Cbz-L-alaninol is used as a raw material and intermediate .
Protecting Group in Organic Synthesis
Cbz-L-alaninol can be used as a protecting group in organic synthesis . The Cbz (carboxybenzyl) group is a benzyloxycarbonyl group that protects amines as less reactive carbamates . It’s stable to bases and acids, and its removal by reduction is unique . More rarely, chemists might use Cbz to protect alcohols as their carbonates .
Market Demand
There is a significant market demand for Cbz-L-alaninol . It’s used in various industries, and the market size and prospects are being analyzed for future growth .
Water Treatment
Cbz-L-alaninol, as a form of carbamazepine, has been found in water treatment studies . Activated biochar derived from pomelo peel has been used as a high-capacity sorbent for removal of carbamazepine from aqueous solution . This application is particularly relevant given the environmental impact of pharmaceutical pollutants .
Peptide Chemistry
The Cbz protecting group, which can be derived from Cbz-L-alaninol, has played a significant role in the field of peptide chemistry . It was an essential part of the early days of peptide synthesis . The Cbz group protects amines as less reactive carbamates in organic synthesis and is deprotected with hydrogenolysis .
Safety And Hazards
将来の方向性
The global market size of Cbz-L-alaninol is expected to grow in the future . It is considered an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff , indicating its potential for increased demand in these industries.
Relevant Papers
A paper titled “Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions” discusses the use of Cbz-L-alaninol in the synthesis of amides . Another paper titled “A Review on the Removal of …” discusses the adsorption of Cbz onto activated carbon and biochar .
特性
IUPAC Name |
benzyl N-[(2S)-1-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPHMHSLDRPUSM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437508 | |
| Record name | CBZ-L-ALANINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-L-alaninol | |
CAS RN |
66674-16-6 | |
| Record name | CBZ-L-ALANINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-[(2S)-1-hydroxypropan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

